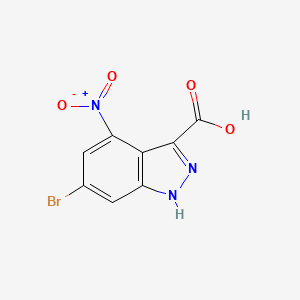

6-Bromo-4-nitro-1H-indazole-3-carboxylic acid

CAS No.:

Cat. No.: VC15893061

Molecular Formula: C8H4BrN3O4

Molecular Weight: 286.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4BrN3O4 |

|---|---|

| Molecular Weight | 286.04 g/mol |

| IUPAC Name | 6-bromo-4-nitro-1H-indazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H4BrN3O4/c9-3-1-4-6(5(2-3)12(15)16)7(8(13)14)11-10-4/h1-2H,(H,10,11)(H,13,14) |

| Standard InChI Key | QRUPRSQPZYYTIG-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1NN=C2C(=O)O)[N+](=O)[O-])Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

6-Bromo-4-nitro-1H-indazole-3-carboxylic acid belongs to the indazole family, a class of bicyclic aromatic compounds containing a five-membered ring fused to a benzene ring. The compound’s IUPAC name, 6-bromo-4-nitro-1H-indazole-3-carboxylic acid, reflects its substitution pattern:

-

Bromine at the 6-position, enhancing electrophilic substitution reactivity.

-

Nitro group (-NO) at the 4-position, contributing to electron-withdrawing effects.

-

Carboxylic acid (-COOH) at the 3-position, enabling hydrogen bonding and salt formation .

The planar indazole core facilitates π-π stacking interactions in biological systems, while the nitro and bromine groups influence electronic distribution, affecting both synthetic reactivity and target binding .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 286.04 g/mol | |

| CAS Number | 24728076 | |

| IUPAC Name | 6-bromo-4-nitro-1H-indazole-3-carboxylic acid | |

| SMILES | BrC1=CC2=C(C=C1N+[O-])C(=NN2)C(=O)O |

Spectroscopic and Computational Data

The compound’s Standard InChI Key (QRUPRSQPZYYTIG-UHFFFAOYSA-N) and Canonical SMILES (BrC1=CC2=C(C=C1N+[O-])C(=NN2)C(=O)O) provide unique identifiers for database searches . Density functional theory (DFT) calculations predict a planar geometry, with intramolecular hydrogen bonding between the carboxylic acid and adjacent nitro group stabilizing the structure .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 6-bromo-4-nitro-1H-indazole-3-carboxylic acid typically involves multi-step reactions starting from simpler indazole precursors:

-

Bromination: Electrophilic bromination of 4-nitro-1H-indazole-3-carboxylic acid using bromine or (NBS) in acidic media.

-

Nitration: Direct nitration of bromo-indazole derivatives with nitric acid-sulfuric acid mixtures, though regioselectivity challenges necessitate careful temperature control.

-

Carboxylic Acid Functionalization: Oxidation of 3-methyl or 3-hydroxymethyl groups to carboxylic acids using potassium permanganate () or Jones reagent .

Industrial-scale production often employs continuous flow reactors to enhance yield and purity, minimizing byproducts such as di-brominated isomers.

Reactivity and Derivatization

The compound’s functional groups enable diverse chemical transformations:

-

Suzuki-Miyaura Coupling: The bromine atom undergoes palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives, a key step in creating kinase inhibitors .

-

Nitro Reduction: Catalytic hydrogenation (e.g., ) converts the nitro group to an amine (-NH), enabling further functionalization .

-

Carboxylic Acid Reactions: Esterification, amidation, and salt formation expand utility in prodrug design and metal-organic frameworks.

Applications in Drug Discovery and Development

Intermediate in Medicinal Chemistry

6-Bromo-4-nitro-1H-indazole-3-carboxylic acid is a versatile building block for:

-

Kinase Inhibitors: Structural analogs have entered clinical trials for BRAF-mutant melanoma (e.g., compound 119, ERK1/2 IC = 7 nM) .

-

Antibacterial Agents: Nitro-indazoles disrupt bacterial DNA gyrase, with MIC values <1 μg/mL against Staphylococcus aureus .

Material Science Applications

The compound’s aromatic system and hydrogen-bonding capacity make it suitable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume